1-Cycloheptyl-4-(methylsulfonyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H22N2O2S. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound features a cycloheptyl group attached to the nitrogen atom of piperazine, with a methylsulfonyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cycloheptanone and piperazine as the primary starting materials.
Reaction Steps:
Conditions: The reactions are usually carried out under anhydrous conditions, using a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and acetic acid.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Alcohols or amines, depending on the specific reducing agent used.
Substitution Products: A wide range of substituted piperazines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
1-Cycloheptyl-4-(methylsulfonyl)piperazine is unique due to its specific structural features, such as the cycloheptyl group and the methylsulfonyl group. Similar compounds include other piperazine derivatives, such as 1-methylpiperazine and 1-ethylpiperazine. These compounds differ in their alkyl or aryl substituents, which can significantly affect their chemical properties and biological activities.
Comparison with Similar Compounds
1-Methylpiperazine
1-Ethylpiperazine
1-Propylpiperazine
1-Butylpiperazine
1-Cyclohexylpiperazine
Properties
IUPAC Name |
1-cycloheptyl-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-17(15,16)14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVPWVXNKXLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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